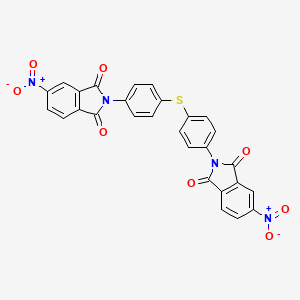![molecular formula C19H14BrN3O3S B5234386 N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, commonly known as BBF 278, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the furamide family of compounds, which are known for their ability to interact with biological systems and produce a range of effects. BBF 278 has been shown to have a number of interesting properties, including the ability to inhibit the activity of certain enzymes and modulate the functioning of various cellular pathways.
作用機序
The exact mechanism of action of BBF 278 is not fully understood, but it is thought to involve the modulation of various cellular pathways and the inhibition of specific enzymes. One proposed mechanism involves the binding of BBF 278 to the active site of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules. By inhibiting the activity of these enzymes, BBF 278 may help to reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
BBF 278 has been shown to produce a range of biochemical and physiological effects in various experimental systems. In addition to its anti-inflammatory properties, BBF 278 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to induce apoptosis (cell death) in certain cancer cell lines, suggesting a potential role in cancer therapy.
実験室実験の利点と制限
One of the main advantages of BBF 278 for lab experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound that can be stored for extended periods of time without significant degradation. However, one limitation of BBF 278 is its relatively low potency compared to other compounds that target similar cellular pathways. This may limit its usefulness in certain experimental systems where higher potency compounds are required.
将来の方向性
There are a number of potential future directions for research on BBF 278 and related compounds. One area of interest is the development of more potent analogs that can target specific enzymes or cellular pathways with greater efficacy. Another potential direction is the investigation of BBF 278 in combination with other compounds or therapies, such as chemotherapy or radiation therapy, to determine whether it can enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of BBF 278 and its effects on various cellular processes.
合成法
BBF 278 can be synthesized using a variety of different methods, depending on the desired purity and yield. One common approach involves the reaction of 4-bromobenzoyl chloride with 4-aminophenylthiourea in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, which can be further reacted with furfurylamine to yield BBF 278. Other methods involve the use of different starting materials or reaction conditions, but the overall strategy is similar.
科学的研究の応用
BBF 278 has been the subject of numerous studies aimed at understanding its potential applications in scientific research. One of the most promising areas of investigation has been in the field of cancer research, where BBF 278 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Other studies have focused on the compound's effects on inflammation, oxidative stress, and other cellular processes.
特性
IUPAC Name |
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c20-13-5-3-12(4-6-13)17(24)21-14-7-9-15(10-8-14)22-19(27)23-18(25)16-2-1-11-26-16/h1-11H,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQACYZFPUUXMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)
![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)
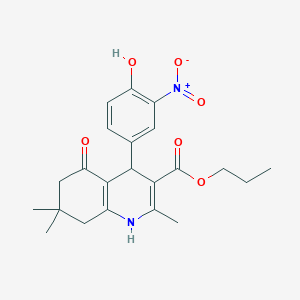
![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
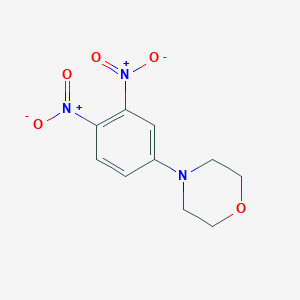
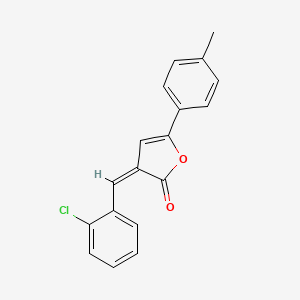
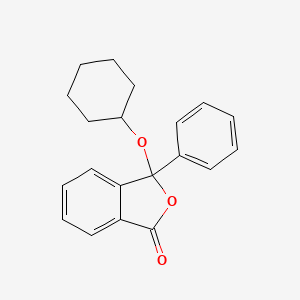
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)
